molecular formula C13H16FNO2 B7593459 methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate

methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate

Katalognummer B7593459
Molekulargewicht: 237.27 g/mol
InChI-Schlüssel: ZUUCBTVSFLJPPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves several steps, and its mechanism of action has been studied in depth. In

Wissenschaftliche Forschungsanwendungen

Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to bind to dopamine receptors and modulate their activity. Additionally, this compound has been studied for its potential as a PET imaging agent for the detection of dopamine receptors in the brain.

Wirkmechanismus

The mechanism of action of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves its binding to dopamine receptors in the brain. This compound has been shown to bind to both D1 and D2 dopamine receptors, with a higher affinity for the D2 receptor. By binding to these receptors, this compound modulates their activity, resulting in a decrease in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of dopamine signaling in the brain. Studies have shown that this compound can decrease dopamine release in the striatum, leading to a decrease in locomotor activity in animal models. Additionally, this compound has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to reduce psychotic symptoms in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate in lab experiments is its specificity for dopamine receptors. This compound has a high affinity for D2 dopamine receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to bind to other receptors in addition to dopamine receptors, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. One area of interest is the development of new antipsychotic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, there is potential for the use of this compound as a PET imaging agent for the detection of dopamine receptors in the brain, which could have implications for the diagnosis and treatment of various neurological disorders.

Synthesemethoden

The synthesis of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves a multi-step process that begins with the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with ethyl bromoacetate in the presence of a base. This reaction results in the formation of ethyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. The second step involves the hydrolysis of this compound to form the corresponding carboxylic acid. The final step involves the esterification of the carboxylic acid with methanol to form this compound.

Eigenschaften

IUPAC Name

methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-12-4-3-11(14)7-10(12)5-6-15(9)8-13(16)17-2/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUCBTVSFLJPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1CC(=O)OC)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.